isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Overview
Description
Isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0703206 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
SYNTHESIS OF LARGE-MEMBERED NITROGENOUS RING COMPOUNDS
- The synthesis of nitrogenous ring compounds, including derivatives starting from menthol, highlights the methodologies that could be applicable to the synthesis or modification of complex molecules like isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate. This research demonstrates techniques for introducing nitrogenous groups and modifying ring structures, potentially relevant for synthesizing or studying the compound of interest (Lu, 1956).
SYNTHESIS AND ANTIVIRAL EVALUATION OF CERTAIN DISUBSTITUTED BENZIMIDAZOLE RIBONUCLEOSIDES
- This research involves the synthesis of benzimidazole derivatives and their evaluation as antiviral agents. It details synthetic pathways that might be analogous or adaptable for the synthesis of compounds with specific functional groups, including nitro and chloro substituents, similar to those found in this compound. The methodologies could be relevant for designing derivatives with potential biological activities (Zou et al., 1996).
Potential Applications and Reactions
SYNTHESIS OF ALKYL ESTERS OF 4-AMINO-2-SULFAMOYLBENZOIC ACID
- Research on the synthesis of alkyl esters and their pharmacological activities suggests a pathway for introducing and modifying ester and amine functionalities. Such methodologies might offer insights into the functionalization of the thiophene ring or the incorporation of specific groups into molecules similar to the target compound, potentially hinting at routes for enhancing biological activity or solubility (Hamor & Janfaza, 1963).
DIAZO DERIVATIVES OF SUGARS
- The synthesis and reactions of diazo derivatives, including their photolysis and thermolysis, demonstrate advanced chemical transformations that could be applicable to modifying the structure of this compound. Such reactions may offer pathways for introducing new functional groups or altering existing ones to explore different scientific applications (Horton & Philips, 1972).
Properties
IUPAC Name |
propan-2-yl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-5-12-10(4)27-17(15(12)18(23)26-9(2)3)20-16(22)13-8-11(21(24)25)6-7-14(13)19/h6-9H,5H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSMWQXEBWECTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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